molecular formula C15H17N3OS B4454618 (5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B4454618
M. Wt: 287.4 g/mol
InChI Key: RUOHQPOQJOQCFV-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The structure of this compound features a thiazole ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-piperidin-1-ylbenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole compounds with varying functional groups.

Scientific Research Applications

(5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of HER2, a receptor involved in cell growth and differentiation .

Properties

IUPAC Name

(5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c16-15-17-14(19)13(20-15)10-11-4-6-12(7-5-11)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2,(H2,16,17,19)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOHQPOQJOQCFV-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 2
(5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 3
(5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 4
(5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 5
(5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
(5Z)-2-amino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one

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